

# The Biological Function of Pentadecanoic Acid (C15:0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |  |  |  |
|----------------------|----------------------------|-----------|--|--|--|
| Compound Name:       | 15-Aminopentadecanoic acid |           |  |  |  |
| Cat. No.:            | B3109634                   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Pentadecanoic acid, a saturated odd-chain fatty acid also known as C15:0, is emerging as a bioactive lipid with significant implications for human health. Historically considered of minor importance, recent research has illuminated its role as a potential essential fatty acid with pleiotropic benefits, including the mitigation of metabolic diseases, reduction of inflammation, and modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biological functions of C15:0, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this evidence. While the user's initial query specified 15-Aminopentadecanoic acid, the preponderance of scientific literature on biological activity focuses on Pentadecanoic acid (C15:0). 15-Aminopentadecanoic acid is primarily utilized in chemical synthesis, for example, as a linker molecule in Proteolysis Targeting Chimeras (PROTACs). This guide will therefore focus on the extensively researched C15:0.

## **Introduction to Pentadecanoic Acid (C15:0)**

Pentadecanoic acid is a 15-carbon saturated fatty acid found in trace amounts in dairy fat, ruminant meats, and some fish and plants.[1] Unlike even-chain saturated fatty acids, which have been associated with adverse health effects, higher circulating levels of C15:0 are linked to a reduced risk of developing chronic conditions such as type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[2][3] Mounting evidence suggests that C15:0 is



an essential fatty acid, meaning the body cannot produce it in sufficient quantities and it must be obtained from the diet.[2][4]

# Core Biological Functions and Mechanisms of Action

C15:0 exerts its biological effects through a multi-targeted mechanism, influencing key cellular pathways that regulate metabolism, inflammation, and cellular health.

### **Metabolic Regulation**

A primary mechanism of C15:0 is its role in activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] AMPK activation by C15:0 can enhance glucose uptake in muscle cells and modulate lipid metabolism.[7] Furthermore, C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPAR- $\alpha$ ) and delta (PPAR- $\delta$ ), which are critical in regulating fatty acid oxidation and energy metabolism.[3][6][8]

#### **Anti-Inflammatory and Anti-Fibrotic Effects**

C15:0 has demonstrated broad anti-inflammatory and anti-fibrotic activities.[6][9] It can suppress the production of pro-inflammatory cytokines such as IL-6 and MCP-1.[6][10] In models of liver fibrosis, C15:0 administration has been shown to reduce collagen deposition and the expression of fibrotic markers like TGF- $\beta$ 1 and  $\alpha$ -SMA.[9]

## **Longevity and Cellular Health**

C15:0 influences pathways associated with longevity by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[5][6] The dual action of activating AMPK and inhibiting mTOR positions C15:0 as a compound with potential geroprotective effects.[5] Additionally, C15:0 has been shown to repair mitochondrial function and stabilize cell membranes.[11]

#### **Anticancer Activity**

Emerging research indicates that C15:0 exhibits selective anticancer properties. It has shown dose-dependent antiproliferative effects in various cancer cell lines, particularly non-Hodgkin B-



cell lymphomas.[4][12] One of its proposed anticancer mechanisms is the inhibition of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.

# **Signaling Pathways**

The pleiotropic effects of C15:0 are rooted in its ability to modulate several key signaling cascades.



Click to download full resolution via product page

Figure 1: Key metabolic and longevity signaling pathways modulated by C15:0.





Click to download full resolution via product page

Figure 2: Inhibition of the IL-6-induced JAK2/STAT3 signaling pathway by C15:0.

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical and clinical studies on C15:0.

# Table 1: In Vitro Antiproliferative Activity of C15:0 in Human Cancer Cell Lines[4][12]



| Cell Line   | Cancer Type                 | EC50 (μM) |
|-------------|-----------------------------|-----------|
| DOHH-2      | Non-Hodgkin B-cell Lymphoma | 6         |
| GA-10       | Non-Hodgkin B-cell Lymphoma | 11        |
| MHH-PREB-1  | Non-Hodgkin B-cell Lymphoma | 16        |
| SU-DHL-4    | Non-Hodgkin B-cell Lymphoma | 20        |
| NCI-H1755   | Lung Cancer                 | 35        |
| Hep 3B2.1-7 | Liver Cancer                | 40        |
| T-47D       | Breast Cancer               | 42        |
| SK-HEP-1    | Liver Cancer                | 44        |
| Hs 604.T    | Breast Cancer               | 47        |

EC50: Half-maximal effective concentration.

Table 2: Effects of C15:0 Supplementation in a Randomized Controlled Trial[13][14]



| Parameter                               | Study<br>Population                         | Dosage     | Duration | Outcome                                                      |
|-----------------------------------------|---------------------------------------------|------------|----------|--------------------------------------------------------------|
| Plasma C15:0<br>Levels                  | Young adults with overweight/obesi ty       | 200 mg/day | 12 weeks | Mean increase of 1.88 μg/mL compared to placebo (P = 0.003). |
| Alanine<br>Aminotransferas<br>e (ALT)   | Subgroup with post-treatment C15:0 >5 μg/mL | 200 mg/day | 12 weeks | Significant<br>decrease of -29<br>U/L (P = 0.001).           |
| Aspartate<br>Aminotransferas<br>e (AST) | Subgroup with post-treatment C15:0 >5 μg/mL | 200 mg/day | 12 weeks | Significant<br>decrease of -6<br>U/L (P = 0.014).            |
| Hemoglobin                              | Subgroup with post-treatment C15:0 >5 μg/mL | 200 mg/day | 12 weeks | Significant increase of 0.60 g/dL (P = 0.010).               |

Table 3: In Vivo Effects of C15:0 in a Rat Model of Liver Fibrosis[9]



| Parameter                                     | Treatment<br>Group             | Dosage                  | Duration | Result                                                     |
|-----------------------------------------------|--------------------------------|-------------------------|----------|------------------------------------------------------------|
| Liver Fibrosis<br>Markers (TGF-<br>β1, α-SMA) | Thioacetamide<br>(TAA) + C15:0 | 10, 20, 40<br>mg/kg/day | 9 weeks  | Significant downregulation compared to TAA alone.          |
| Inflammatory<br>Markers (NLRP3,<br>NF-кВ)     | Thioacetamide<br>(TAA) + C15:0 | 10, 20, 40<br>mg/kg/day | 9 weeks  | Significant<br>downregulation<br>compared to TAA<br>alone. |
| Liver Enzymes<br>(ALT, AST)                   | Thioacetamide<br>(TAA) + C15:0 | 10, 20, 40<br>mg/kg/day | 9 weeks  | Significant<br>restoration<br>towards normal<br>levels.    |

# **Experimental Protocols**

This section details the methodologies for key experiments cited in the study of C15:0.

## **Cell-Based Antiproliferation Assay**

Objective: To determine the dose-dependent antiproliferative effects of C15:0 on human cancer cell lines.

#### Methodology:

- Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until confluent.[13]
- Treatment: Test agent (C15:0) is prepared in a vehicle like DMSO (final concentration ≤ 0.1%) and added to the cell cultures at a range of concentrations (e.g., 1.5 nM to 50 μM).[4]
   [13]
- Incubation: Cells are incubated with C15:0 for a specified period (e.g., 48-72 hours).[13]



- Viability Assessment: Cell proliferation and viability are measured using assays such as Sulforhodamine B (SRB) for adherent cells or alamarBlue reduction for suspension cells.[3]
- Data Analysis: Dose-response curves are generated, and EC50, IC50 (half-maximal inhibitory concentration), and GI50 (half-maximal growth inhibition) values are calculated.[4]



Click to download full resolution via product page

Figure 3: Workflow for a cell-based antiproliferation assay.

#### **Animal Model of Thioacetamide-Induced Liver Fibrosis**

Objective: To evaluate the anti-fibrotic properties of C15:0 in vivo.

#### Methodology:

- Animal Model: Male Wistar rats are used. Liver fibrosis is induced by intraperitoneal injection of thioacetamide (TAA) at a dose of 200 mg/kg, twice weekly.[9]
- Treatment Groups: Animals are divided into groups: a control group, a TAA-only group, and TAA groups treated with C15:0 at different oral doses (e.g., 10, 20, and 40 mg/kg daily).[9]
- Duration: The treatment protocol is carried out for a period of 9 weeks.[9]
- Sample Collection: At the end of the study, blood and liver tissue samples are collected.
- Analysis:
  - Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP) are measured.



- Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) and Sirius
   Red to assess inflammatory cell infiltration and collagen deposition.
- Gene Expression: The expression of fibrotic and inflammatory markers (e.g., TGF-β1, α-SMA, NLRP3, NF-κB) in liver tissue is quantified using methods like Western blotting or RT-PCR.[9]

### **Quantification of C15:0 in Plasma by GC-MS**

Objective: To accurately measure the concentration of C15:0 in biological samples.

#### Methodology:

- Sample Preparation: A known amount of a deuterated internal standard (e.g., C15:0-d3) is added to the plasma sample.[2]
- Extraction: Fatty acids are hydrolyzed and extracted from the plasma using an organic solvent like iso-octane.[2]
- Derivatization: The extracted fatty acids are converted to more volatile esters, typically pentafluorobenzyl (PFB) esters, by reacting with PFB bromide.[2]
- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The analysis is often performed in negative ion chemical ionization (NCI) mode for high sensitivity.[2]
- Quantification: A standard curve is prepared using known concentrations of unlabeled C15:0
  and the internal standard. The ratio of the ion signal of endogenous C15:0 to the deuterated
  internal standard in the sample is compared to the standard curve to determine the
  concentration.[2]

## **Conclusion and Future Directions**

Pentadecanoic acid (C15:0) is a unique dietary fatty acid with a growing body of evidence supporting its role as an essential nutrient with broad health benefits. Its ability to modulate fundamental signaling pathways involved in metabolism, inflammation, and cellular aging makes it a compelling candidate for further research and development. Future studies should



focus on elucidating the optimal dosage for various therapeutic applications, exploring its efficacy in larger and more diverse human clinical trials, and further detailing its molecular interactions. The data presented in this guide underscore the potential of C15:0 as a key component in nutritional strategies and therapeutic interventions aimed at preventing and managing chronic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds | MDPI [mdpi.com]
- 4. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentadecanoic acid attenuates thioacetamide-induced liver fibrosis by modulating oxidative stress, inflammation, and ferroptosis pathways in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discoverc15.com [discoverc15.com]



- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. researchgate.net [researchgate.net]
- 13. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cellbased disease systems | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [The Biological Function of Pentadecanoic Acid (C15:0):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3109634#biological-function-of-15-aminopentadecanoic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com